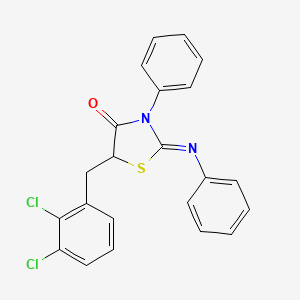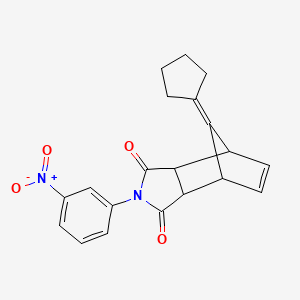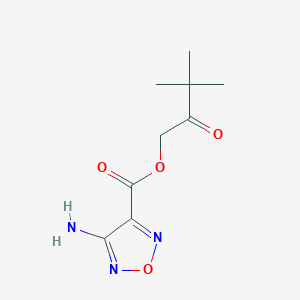
(2Z)-5-(2,3-dichlorobenzyl)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,3-Dichlorobenzyl)-3-phenyl-2-(phenylimino)-1,3-thiazolan-4-one is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-Dichlorobenzyl)-3-phenyl-2-(phenylimino)-1,3-thiazolan-4-one typically involves multi-step organic reactions. One common method includes the reaction of 2,3-dichlorobenzyl chloride with thiourea to form an intermediate, which is then reacted with phenyl isothiocyanate under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to optimize yield and efficiency. Continuous photochemical benzylic bromination using in situ generated bromine (Br2) has been reported as an effective method for producing similar compounds . This method allows for high throughput and efficient mass utilization, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-(2,3-Dichlorobenzyl)-3-phenyl-2-(phenylimino)-1,3-thiazolan-4-one can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the dichlorobenzyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Dichlorobenzyl alcohol, DDQ (2,3-dichloro-5,6-dicyanobenzoquinone)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with DDQ can yield quinone derivatives, while reduction with NaBH4 can produce alcohols.
Scientific Research Applications
5-(2,3-Dichlorobenzyl)-3-phenyl-2-(phenylimino)-1,3-thiazolan-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(2,3-Dichlorobenzyl)-3-phenyl-2-(phenylimino)-1,3-thiazolan-4-one involves its interaction with molecular targets and pathways. The compound’s effects are primarily mediated through its ability to form stable complexes with biological molecules, leading to alterations in their function. For example, dichlorobenzyl alcohol, a related compound, exerts its effects through antibacterial, antiviral, and local anesthetic properties .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichlorobenzylamine: Shares the dichlorobenzyl group but differs in its amine functionality.
2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ): A strong oxidant used in various organic reactions.
3,5-Dichloro-N-(2-chlorophenyl)benzamide: A dichlorobenzamide derivative with different functional groups.
Uniqueness
5-(2,3-Dichlorobenzyl)-3-phenyl-2-(phenylimino)-1,3-thiazolan-4-one is unique due to its thiazole ring structure combined with dichlorobenzyl, phenyl, and phenylimino groups
Properties
Molecular Formula |
C22H16Cl2N2OS |
|---|---|
Molecular Weight |
427.3 g/mol |
IUPAC Name |
5-[(2,3-dichlorophenyl)methyl]-3-phenyl-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H16Cl2N2OS/c23-18-13-7-8-15(20(18)24)14-19-21(27)26(17-11-5-2-6-12-17)22(28-19)25-16-9-3-1-4-10-16/h1-13,19H,14H2 |
InChI Key |
PENRTCCVDAAWQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=C2N(C(=O)C(S2)CC3=C(C(=CC=C3)Cl)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-chloro-N-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}-4-(piperidin-1-yl)aniline](/img/structure/B11094195.png)
![2-bromo-N'-[(1E)-1-(4-methylphenyl)ethylidene]benzohydrazide](/img/structure/B11094196.png)
![4,6,12,14-tetrapropyl-2,8,10,16-tetraoxa-5λ6,13λ6-dithia-4,6,12,14-tetrazatetracyclo[7.7.0.03,7.011,15]hexadecane 5,5,13,13-tetraoxide](/img/structure/B11094204.png)
![2-Oxo-2-phenylethyl 1-[(4-ethylphenyl)sulfonyl]piperidine-4-carboxylate](/img/structure/B11094212.png)
![4-[(E)-2-(2-hydroxyphenyl)ethenyl]-1-(4-iodobutyl)quinolinium](/img/structure/B11094215.png)
![N'-[(E)-(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B11094221.png)
![7-Ethyl-6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-ol](/img/structure/B11094232.png)
![1-[(2-{[(2-Bromophenyl)carbonyl]amino}phenyl)carbonyl]piperidine-4-carboxamide](/img/structure/B11094234.png)
![N-(2,4-dichlorophenyl)-2-[1-methyl-3-(methylsulfanyl)-1H-indol-2-yl]acetamide](/img/structure/B11094235.png)
![2-[(Z)-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-methylquinazolin-4(3H)-one](/img/structure/B11094237.png)
![N,N-dimethyl-4-[(1E,3E)-3-{2-[4-(morpholin-4-yl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}prop-1-en-1-yl]aniline](/img/structure/B11094248.png)
![2-{3-[2-(4-chlorophenyl)ethyl]-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-propoxyphenyl)acetamide](/img/structure/B11094261.png)
